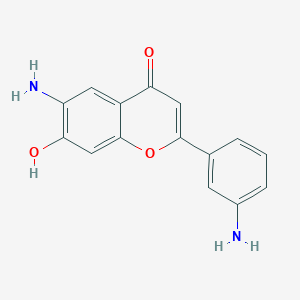

3/',6-Diamino-7-hydroxyflavone

Description

Structure

3D Structure

Properties

CAS No. |

199460-17-8 |

|---|---|

Molecular Formula |

C15H12N2O3 |

Molecular Weight |

268.27 g/mol |

IUPAC Name |

6-amino-2-(3-aminophenyl)-7-hydroxychromen-4-one |

InChI |

InChI=1S/C15H12N2O3/c16-9-3-1-2-8(4-9)14-6-12(18)10-5-11(17)13(19)7-15(10)20-14/h1-7,19H,16-17H2 |

InChI Key |

PQNPYVSRVAECJJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)N)C2=CC(=O)C3=CC(=C(C=C3O2)O)N |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=O)C3=CC(=C(C=C3O2)O)N |

Synonyms |

4H-1-Benzopyran-4-one,6-amino-2-(3-aminophenyl)-7-hydroxy-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 ,6 Diamino 7 Hydroxyflavone

Established Synthetic Pathways for 6-Amino-7-hydroxyflavone and Related Precursors

The synthesis of the key precursor, 6-amino-7-hydroxyflavone, is a critical step. Established methods primarily involve the construction of the flavone (B191248) nucleus followed by the introduction or unmasking of the amino group.

Multi-step Synthesis via Nitro-Flavone Intermediates

A common and effective strategy for synthesizing 6-amino-7-hydroxyflavone relies on the use of nitro-flavone intermediates. researchgate.netmdpi.com This approach offers a reliable way to introduce the amino functionality at the desired position.

A novel synthetic route begins with 2',4'-dihydroxy-5'-nitroacetophenone. researchgate.netsigmaaldrich.com This starting material undergoes a reaction with benzoyl chloride in acetone, in the presence of potassium carbonate. This step yields 3-benzoyl-7-hydroxy-6-nitroflavone. researchgate.netmdpi.comsigmaaldrich.com This intermediate is then subjected to cleavage with 5% ethanolic potassium hydroxide, which results in the formation of 1-(2,4-dihydroxy-5-nitrophenyl)-3-phenyl-1,3-propanedione. researchgate.netmdpi.comsigmaaldrich.com The subsequent transformation of this 1,3-diketone leads to the formation of 7-hydroxy-6-nitroflavone. researchgate.netmdpi.com

The final and crucial step in this pathway is the reduction of the nitro group. The 7-hydroxy-6-nitroflavone is treated with a reducing agent, such as sodium dithionite (B78146), in an ethanol/water mixture under reflux conditions. researchgate.net This reduction selectively converts the nitro group to an amino group, yielding the target compound, 6-amino-7-hydroxyflavone. researchgate.net Another method involves the reduction of the corresponding nitro derivatives to obtain aminoflavones. mdpi.com

| Starting Material | Reagents and Conditions | Intermediate(s) | Final Product of Stage |

|---|---|---|---|

| 2',4'-dihydroxy-5'-nitroacetophenone | Benzoyl chloride, K2CO3, acetone, reflux | 3-Benzoyl-7-hydroxy-6-nitroflavone | 1-(2,4-dihydroxy-5-nitrophenyl)-3-phenyl-1,3-propanedione |

| 1-(2,4-dihydroxy-5-nitrophenyl)-3-phenyl-1,3-propanedione | Acid treatment | 7-hydroxy-6-nitroflavone | 7-hydroxy-6-nitroflavone |

| 7-hydroxy-6-nitroflavone | Sodium dithionite, ethanol/water, reflux | - | 6-amino-7-hydroxyflavone |

Cleavage and Reduction Strategies in Flavone Synthesis

Cleavage and reduction are fundamental transformations in the synthesis of aminoflavones. As detailed in the multi-step synthesis, the cleavage of a 3-benzoyl group from the flavone ring is a key step to generate a 1,3-diketone intermediate. researchgate.netmdpi.com This diketone is then cyclized to form the desired flavone core.

The reduction of a nitro group to an amino group is the final step in many synthetic sequences for aminoflavones. mdpi.comresearchgate.net This transformation is typically achieved using reducing agents like sodium dithionite or through catalytic hydrogenation. researchgate.netevitachem.com This method is widely applicable and provides a straightforward route to introduce the amino functionality onto the flavone scaffold. mdpi.com

Approaches for Regioselective Diamination on the Flavone Core

Achieving regioselective diamination on the flavone core to produce 3',6-diamino-7-hydroxyflavone presents a synthetic challenge. While the synthesis of 6-amino-7-hydroxyflavone is well-established, the introduction of a second amino group specifically at the 3'-position of the B-ring requires careful strategic planning.

A potential strategy involves starting with a precursor that already contains a nitro group or a protected amino group at the 3'-position of the benzoyl chloride used in the initial condensation step. This would incorporate the second nitrogen functionality into the B-ring from the outset. Subsequent reduction of both nitro groups would then yield the desired 3',6-diamino-7-hydroxyflavone.

Alternatively, direct amination of the B-ring of a pre-formed 6-aminoflavone (B1602494) derivative could be explored. However, controlling the regioselectivity of such an electrophilic substitution reaction can be difficult. Oxidative regioselective amination of chromones has been reported, which could potentially be adapted for flavones. researchgate.netibs.re.kr Another approach could be a copper-mediated amination of a corresponding bromoflavonoid. mdpi.com

A concise, three-step synthesis of 3',4'-diaminoflavone has been described, which introduces the amino moieties early in the synthesis, avoiding the need for nitro group reduction. nih.gov This methodology could potentially be adapted for the synthesis of 3',6-diamino-7-hydroxyflavone.

Derivatization Strategies of the Amino and Hydroxyl Groups

The amino and hydroxyl groups of 3',6-diamino-7-hydroxyflavone offer sites for further chemical modification to explore structure-activity relationships and develop new derivatives.

Chemical Modification of Amino Moieties

The amino groups on the flavone scaffold are nucleophilic and can undergo a variety of chemical transformations. mdpi.comevitachem.com These modifications can influence the biological properties of the resulting compounds.

Common derivatizations include:

| Modification Type | Reagents | Resulting Functional Group/Structure |

|---|---|---|

| Acylation | Acyl chlorides, Anhydrides | Amide |

| Alkylation | Alkyl halides | Secondary/Tertiary Amine |

| Heterocycle Formation | e.g., with chloroacetyl chloride and ammonium (B1175870) thiocyanate | Thiazolidinone ring |

| Reductive Amination | Carbonyl compound, Reducing agent | Substituted Amine |

Alkylation and Acylation of Hydroxyl Groups on the Flavone Scaffold

The hydroxyl group at the 7-position of the flavone core can also be readily derivatized. mdpi.com Alkylation and acylation are the most common modifications. mdpi.com

These derivatization strategies allow for the fine-tuning of the physicochemical and biological properties of the 3',6-diamino-7-hydroxyflavone scaffold.

Formation of Heterocyclic Analogs

The presence of amino groups on the flavone nucleus of 3',6-diamino-7-hydroxyflavone serves as a chemical handle for the construction of fused or appended heterocyclic rings. This structural modification is a common strategy to enhance the pharmacological profile of flavonoid-based compounds. mdpi.comnih.gov The synthesis of flavonoid-heterocyclic derivatives has been reported through various methodologies, aiming to explore new bioactive chemical spaces. nih.gov

One established method for creating heterocyclic analogs from aminoflavonoids involves the reaction of the amino group with bifunctional reagents. For instance, to enhance antitumor activity, heterocyclic analogs have been synthesized by combining the amino flavonoid ring with a thiazolidine (B150603) ring. mdpi.com In the case of 3',6-diamino-7-hydroxyflavone, the amino groups at the C-6 and C-3' positions are available for such transformations. The reaction with a suitable reagent could lead to the formation of thiazolidinone or other heterocyclic structures at one or both amino positions, depending on the reaction conditions.

The general approach often involves the condensation of the aminoflavone with a compound containing both a carbonyl group and a leaving group, or two reactive functional groups that can participate in a cyclization reaction. The synthesis of various heterocyclic flavonoid derivatives via such facile synthetic approaches is a subject of ongoing research. nih.gov A review of synthetic strategies for creating heterocyclic analogs of isoflavones, starting from functionalized chromones, highlights the versatility of the flavonoid core in generating complex molecular architectures. nih.gov

Table 1: Potential Heterocyclic Analogs via Aminoflavone Functionalization

| Reagent/Reaction Type | Resulting Heterocycle | Potential Application | Reference |

|---|---|---|---|

| Reaction with chloroacetyl chloride followed by potassium thiocyanate | Thiazolidinone ring | Antitumor agents | mdpi.com |

| Condensation with α-haloketones | Imidazole or Oxazole derivatives | Anti-inflammatory, Antimicrobial | nih.gov |

| Reaction with β-ketoesters | Pyrimidine or Pyridone derivatives | Various therapeutic fields | nih.gov |

Innovative Synthetic Approaches and Green Chemistry Considerations

A common route for synthesizing aminoflavones involves the reduction of a corresponding nitroflavone precursor. mdpi.comresearchgate.net For example, a novel synthesis for 6-amino-7-hydroxyflavone starts from 2',4'-dihydroxy-5'-nitroacetophenone, which undergoes several steps including benzoylation, cyclization to form 7-hydroxy-6-nitroflavone, and finally, reduction of the nitro group to an amino group using sodium dithionite. mdpi.comnih.gov An innovative approach for a diaminoflavone, specifically the synthesis of 3′,4′-diaminoflavone, shortens the traditional seven-step method to a more efficient three-step process by introducing the amino moieties early, thus eliminating the need for a final nitro group reduction step. nih.gov A potential innovative synthesis for 3',6-diamino-7-hydroxyflavone could involve a convergent strategy combining these ideas, perhaps by coupling a pre-aminated B-ring precursor with a 6-amino-7-hydroxy-substituted A-ring intermediate.

From a green chemistry perspective, several principles can be applied to the synthesis of aminoflavonoids. ijaers.com Key considerations include the use of safer solvents, alternative catalysts, and atom-efficient reactions. matanginicollege.ac.inhuarenscience.com Traditional syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages their replacement with more environmentally friendly alternatives like water, supercritical CO2, or bio-derived solvents. matanginicollege.ac.inijaers.com For instance, microwave-assisted organic reactions have been successfully performed in water. matanginicollege.ac.in

Catalysis is another focal point. The development of catalysts based on earth-abundant and less toxic metals, such as iron or copper, is a sustainable alternative to precious metal catalysts. huarenscience.com Furthermore, the use of natural catalysts, such as citric acid from lemon juice, has been demonstrated for the synthesis of Schiff bases, a reaction type relevant to the functionalization of amino groups. ijaers.com Such biocatalytic and enzymatic approaches represent a frontier in sustainable chemical synthesis. huarenscience.com

Table 2: Green Chemistry Principles in Flavonoid Synthesis

| Green Chemistry Principle | Traditional Method | Green Alternative | Reference |

|---|---|---|---|

| Solvents | Halogenated solvents (e.g., Chloroform), DMF | Water, Supercritical CO₂, Polyethylene glycol (PEG) | matanginicollege.ac.in |

| Catalysts | Strong acids (e.g., Sulfuric acid), Precious metals (e.g., Palladium) | Natural acids (e.g., Lemon juice), Earth-abundant metals (e.g., Iron, Copper), Biocatalysts | huarenscience.comijaers.com |

| Reagents | Stoichiometric use of hazardous reagents (e.g., for nitro reduction) | Catalytic hydrogenation, Use of milder reducing agents (e.g., Sodium dithionite in water/ethanol) | matanginicollege.ac.inmdpi.com |

| Process Efficiency | Multi-step syntheses with protection/deprotection | Atom-efficient reactions, one-pot syntheses, avoiding unnecessary derivatization | matanginicollege.ac.inhuarenscience.com |

Structure Activity Relationship Sar Studies of 3 ,6 Diamino 7 Hydroxyflavone and Its Analogs

Influence of Amino Group Positionality on Biological Activity

The introduction of amino groups into the flavone (B191248) scaffold can significantly modulate pharmacological activity, influencing properties such as cytotoxicity, enzyme inhibition, and receptor binding. mdpi.comnih.gov

Direct comparative studies on the 3',6-diamino substitution pattern are scarce, but the individual contributions of amino groups at these positions can be inferred from research on various aminoflavones.

6-Amino Substitution (A-Ring): The placement of an amino group on the A-ring, as seen with 6-aminoflavone (B1602494), has been associated with significant biological effects. For instance, 6-aminoflavone has been identified as a potential agent for respiratory diseases due to its relaxant activity via calcium channel blockade. mdpi.com Synthetic derivatives of 6-aminoflavone have also demonstrated notable antioxidant and anti-inflammatory activity. researchgate.net

3'-Amino Substitution (B-Ring): The B-ring is a critical determinant of flavonoid activity, and substitution at the 3'-position can profoundly impact efficacy. In a series of 3-aminoflavones, the addition of a 3'-amino group was shown to double the cytotoxic activity against murine leukemia cells compared to analogs lacking this feature. mdpi.com This suggests that the 3'-position is a key site for interactions that drive antiproliferative effects. The formation of amide bonds at the 3' and 4' positions of the B-ring has been used to create potent anticancer agents, underscoring the importance of this region for derivatization. nih.gov

The combination of both a 6-amino and a 3'-amino group in one molecule would be expected to merge the biological activities associated with each substitution, potentially leading to a compound with a unique and potent pharmacological profile.

A fundamental mechanism by which functional groups influence biological activity is through the formation of hydrogen bonds with target macromolecules like proteins and nucleic acids. libretexts.org A hydrogen bond is a strong electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor). bitesizebio.comkhanacademy.org

The amino groups (-NH₂) in 3',6-diamino-7-hydroxyflavone are excellent hydrogen bond participants:

As Hydrogen Bond Donors: The hydrogen atoms in the N-H bonds carry a partial positive charge, allowing them to be donated to an electronegative acceptor atom (like oxygen or nitrogen) on a biological target. khanacademy.org

As Hydrogen Bond Acceptors: The nitrogen atom possesses a lone pair of electrons, enabling it to act as a hydrogen bond acceptor from a suitable donor group on a target molecule.

This dual capacity allows the 3'- and 6-amino groups to form specific, directional interactions within the binding pockets of enzymes or receptors, which is crucial for stabilizing the ligand-target complex and eliciting a biological response. youtube.com

Impact of Hydroxyl Group at Position 7 on Biological Efficacy

Studies on 7-hydroxyflavone (B191518) have demonstrated its role in antioxidant activity. researchgate.net The hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress. researchgate.net The position of the hydroxyl group is crucial; like amino groups, it can act as both a hydrogen bond donor and acceptor, facilitating interactions with cellular targets. researchgate.net Research on 5,4'-diamino-6,8,3'-trifluoroflavone, a potent antitumor agent, hypothesized that the 7-position is important for interaction with its putative target molecule, leading to the exploration of various substituents at this site to enhance activity. nih.gov Furthermore, the 7-OH group is a primary site for glycosylation, a natural modification that increases the water solubility and bioavailability of flavonoids. nih.gov Conjugation of fatty acids to the 7-hydroxyl group has been shown to alter the cytotoxic and antioxidant potential of the parent flavone, indicating its importance as a site for structural modification. mdpi.comresearchgate.net

| Feature | Position | Observed/Inferred Role in Biological Activity | Supporting Analogs |

| Amino Group | 6 (A-Ring) | Associated with relaxant, antioxidant, and anti-inflammatory activities. mdpi.comresearchgate.net | 6-Aminoflavone |

| Amino Group | 3' (B-Ring) | Can significantly enhance cytotoxic and antiproliferative effects. mdpi.com | 3,3'-Diamino-4'-methoxyflavone |

| Hydroxyl Group | 7 (A-Ring) | Contributes to antioxidant activity; key site for interaction and metabolic modification (e.g., glycosylation, conjugation). researchgate.netnih.gov | 7-Hydroxyflavone |

Effect of Substituents on the Phenyl B-Ring (3') on Flavone Activity

The substitution pattern of the B-ring is widely considered a primary factor governing the biological activity and specificity of flavonoids. acs.org The presence of hydroxyl groups on the B-ring, for example, is strongly correlated with the antioxidant and protein-binding affinities of flavonols. acs.orgnih.gov

Replacing a hydroxyl group with an amino group at the 3'-position introduces a different set of electronic and hydrogen-bonding properties. As noted, a 3'-amino group has been shown to substantially increase the potency of cytotoxic flavones. mdpi.com This suggests that the 3'-amino group on 3',6-diamino-7-hydroxyflavone is likely a critical contributor to its potential antiproliferative or cytotoxic effects. The basicity of the amino group, compared to the acidity of a hydroxyl group, would lead to different types of electrostatic interactions with target molecules.

Correlation of Structural Motifs with Observed Cellular and Molecular Interactions

Enzyme Inhibition: Hydroxyl groups on flavone rings are known to act as hydrogen bond donors and acceptors in the active sites of various kinases. nih.gov The amino and hydroxyl groups of 3',6-diamino-7-hydroxyflavone could similarly anchor the molecule within the active site of enzymes like protein kinases or topoisomerases, disrupting their function. Aminoflavones have been documented to exhibit anticancer activity by inhibiting topoisomerase II. mdpi.comresearchgate.net

DNA Interaction: The planar structure of the flavone core allows it to intercalate between the base pairs of DNA. The amino and hydroxyl groups can then form hydrogen bonds with the DNA backbone or bases, further stabilizing this interaction and potentially inducing DNA damage in cancer cells, a mechanism observed for other aminoflavones. mdpi.comnih.gov

Receptor Binding: The pattern of hydrogen bond donors and acceptors on the molecule creates a specific pharmacophore that can be recognized by cellular receptors, such as the aryl hydrocarbon receptor (AhR), which is a known target for some aminoflavones. mdpi.com

Investigation of Cellular and Molecular Targets of 3 ,6 Diamino 7 Hydroxyflavone

Modulation of Key Signaling Pathways

Current scientific literature does not provide specific data on the modulation of the Mitogen-Activated Protein Kinase (MAPK) or Nuclear Factor-kappa B (NF-κB) signaling pathways by 3',6-Diamino-7-hydroxyflavone. While flavonoids as a broad class have been investigated for their anti-inflammatory effects through these pathways, research focusing explicitly on this particular diamino-hydroxyflavone derivative is not available. nih.govresearchgate.netnih.gov

There is no specific research detailing the interactions of 3',6-Diamino-7-hydroxyflavone with the Wnt/β-catenin, Extracellular signal-regulated kinase (ERK), or Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways. These pathways are crucial in cellular processes, and while various flavonoids have been studied for their modulatory effects, the specific impact of 3',6-Diamino-7-hydroxyflavone has not been elucidated. mdpi.comnih.govnih.gov

Enzyme Inhibition and Regulation Mechanisms

The inhibitory potential of aminoflavones against protein-tyrosine kinases has been a subject of scientific investigation. A study involving the synthesis and biochemical evaluation of a series of aminoflavone hydrochloride salts investigated their ability to inhibit the in vitro activities of several protein-tyrosine kinases. nih.gov All of the active compounds in this series were amino-substituted flavones. nih.gov

The evaluation was conducted against the following kinases:

Lymphocyte-specific protein tyrosine kinase (p56lck) , which plays a role in T-cell receptor signaling.

Epidermal Growth Factor Receptor (EGFr) , a receptor tyrosine kinase involved in cell growth and proliferation.

Proto-oncogene tyrosine-protein kinase Src (p60v-src) , a non-receptor tyrosine kinase implicated in various signaling pathways.

Within the series of tested aminoflavones, specific compounds demonstrated notable inhibitory activity, with their potency expressed as IC50 values (the concentration required to inhibit 50% of the enzyme's activity). While the specific IC50 value for 3',6-Diamino-7-hydroxyflavone was not individually highlighted in the study's abstract, the research confirmed the inhibitory capacity of the aminoflavone chemical class. The most active compounds in the series showed IC50 values in the micromolar range. nih.gov

| Target Enzyme | Most Active Compound(s) in Series | Reported IC50 (µM) | Reference |

|---|---|---|---|

| p56lck | Compound 10j | 18 | nih.gov |

| EGFr | Compound 10a | 8.7 | nih.gov |

| Compound 10m | 7.8 | ||

| p60v-src | Compound 10a | 28.8 | nih.gov |

| Compound 10m | 38.4 |

Specific studies detailing the inhibitory activity of 3',6-Diamino-7-hydroxyflavone against aromatase or the aldo-keto reductase (AKR) family of enzymes are not present in the current body of scientific literature. Research on other flavonoids, such as 7-hydroxyflavone (B191518), has shown potent competitive inhibition of aromatase, an enzyme critical for estrogen biosynthesis. nih.govresearchgate.net Similarly, certain dietary flavonoids have been identified as inhibitors of AKR family members, like AKR1C3. nih.govresearchgate.net However, this specific activity has not been documented for the 3',6-diamino derivative.

There is no available research that specifically investigates the tyrosinase inhibition mechanisms of 3',6-Diamino-7-hydroxyflavone. Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis. Many flavonoids, particularly those with specific hydroxylation patterns like 5,6,7-trihydroxyflavones, are known to inhibit this enzyme, often through the chelation of copper ions in the active site. nih.govnih.gov However, the inhibitory effect and mechanism for 3',6-Diamino-7-hydroxyflavone have not been specifically evaluated.

Reactive Oxygen Species (ROS) Scavenging and Antioxidant Mechanisms

Direct experimental data on the radical scavenging capacity of 3',6-Diamino-7-hydroxyflavone is not available. However, the chemical structure strongly suggests potential antioxidant activity. Flavonoids are well-established antioxidants, and this activity is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. univ.kiev.uasigmaaldrich.com

Specific studies on the metal ion chelation properties of 3',6-Diamino-7-hydroxyflavone have not been found. Nevertheless, a key antioxidant mechanism for many flavonoids is their ability to chelate transition metal ions, particularly iron (Fe) and copper (Cu). uctm.edu These metal ions can catalyze the formation of highly reactive oxygen species, such as the hydroxyl radical, through Fenton and Haber-Weiss reactions. uctm.edu

Flavonoids typically chelate metal ions through specific functional groups. The most common chelation sites are:

The 3-hydroxy and 4-carbonyl group

The 5-hydroxy and 4-carbonyl group

An ortho-dihydroxy (catechol) group on the B-ring

The structure of 3',6-Diamino-7-hydroxyflavone lacks these classical chelation sites. However, chelation involving the 7-hydroxy group and the 6-amino group, or other combinations, may be possible. The formation of metal-flavonoid complexes can significantly enhance the antioxidant capacity compared to the parent flavonoid. nih.gov This ability to sequester metal ions is a crucial, indirect antioxidant mechanism. researchgate.net

Involvement of Nrf2-Keap1 Pathway

Following a comprehensive search of scientific literature, it was determined that there is currently a lack of specific research data detailing the direct involvement of 3',6-Diamino-7-hydroxyflavone in the Nrf2-Keap1 pathway. The Nuclear factor erythroid 2-related factor 2 (Nrf2) and its inhibitor Kelch-like ECH-associated protein 1 (Keap1) form a critical signaling pathway that regulates the expression of numerous antioxidant and cytoprotective genes. This pathway is a key mechanism for cellular defense against oxidative stress.

Under normal physiological conditions, Nrf2 is held in the cytoplasm by Keap1, which facilitates its degradation. nih.gov However, in the presence of oxidative or electrophilic stress, Keap1 is modified, leading to the release of Nrf2. mdpi.com The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. mdpi.com This binding initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govnih.gov

While direct evidence for 3',6-Diamino-7-hydroxyflavone is unavailable, research on structurally related aminoflavones offers some insight. For instance, a study on 6-aminoflavone (B1602494) demonstrated its capacity to upregulate Nrf2 proteins. nih.gov Molecular docking studies within this research suggested a strong binding interaction between 6-aminoflavone and the Nrf2 receptor, indicating a potential mechanism for activation. nih.gov This finding suggests that aminoflavone structures may have the potential to modulate the Nrf2-Keap1 pathway.

The general mechanism for Nrf2 activation by various flavonoids often involves either direct interaction with Keap1, leading to conformational changes and Nrf2 release, or through the activation of upstream kinases that phosphorylate Nrf2. mdpi.combohrium.com The activation of this pathway ultimately leads to an enhanced cellular antioxidant defense.

Due to the absence of specific experimental data on 3',6-Diamino-7-hydroxyflavone, a detailed account of its specific interactions with the Nrf2-Keap1 pathway, including quantitative data on the induction of target genes, cannot be provided at this time. Further research is required to elucidate the precise role, if any, that 3',6-Diamino-7-hydroxyflavone plays in this critical cytoprotective pathway.

Advanced Analytical and Spectroscopic Characterization of 3 ,6 Diamino 7 Hydroxyflavone

Electrochemical Analysis of Redox Properties and Interactions

No studies detailing the electrochemical behavior or redox properties of this specific compound were found.

Generating an article without this foundational data would result in a fabricated and scientifically unsound document. Until research on the synthesis and characterization of 3',6-Diamino-7-hydroxyflavone is published and made accessible, it is impossible to fulfill this request.

Cyclic Voltammetry (CV) for Electron Transfer Mechanisms

Cyclic voltammetry is a powerful technique used to probe the mechanisms of electron transfer in redox-active molecules like flavonoids. In a typical CV experiment, the potential is swept linearly to a set point and then reversed. The resulting plot of current versus potential provides information about the oxidation and reduction processes. For flavonoids, CV studies have revealed that the oxidation process is often complex and can be pH-dependent. researchgate.net

The electron transfer mechanism for flavonoids is generally associated with the oxidation of the hydroxyl groups. For example, in some flavonoids, the presence of a hydroxyl group at the C3 position can lead to a distinct oxidation peak. nih.gov The reversibility of the redox process, as indicated by the separation of anodic and cathodic peak potentials, can be influenced by the scan rate. A decrease in reversibility with a decreasing scan rate may suggest that the products of the electrochemical oxidation are involved in subsequent chemical reactions. nih.gov While direct CV data for 3',6-diamino-7-hydroxyflavone is not available in the search results, it is plausible that the amino and hydroxyl groups would be the primary centers for electron transfer, leading to characteristic oxidation peaks in its cyclic voltammogram.

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV)

Differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are highly sensitive electrochemical techniques used for quantitative analysis and for studying reaction mechanisms. pineresearch.compineresearch.combiologic.net These methods are particularly advantageous over cyclic voltammetry for analytical purposes due to their effective discrimination against background charging currents, resulting in well-defined peaks and lower detection limits. pineresearch.combiologic.net

In DPV, the potential is applied as a series of regular pulses, and the current is sampled just before and at the end of each pulse. The difference in current is then plotted against the potential. openaccesspub.org This results in a peak-shaped output where the peak height is proportional to the concentration of the analyte. SWV employs a square wave modulation superimposed on a staircase waveform. pineresearch.combiologic.net The net current is obtained by taking the difference between the forward and reverse currents, which enhances the faradaic signal relative to the capacitive current. biologic.net Both DPV and SWV have been successfully applied to the study of various flavonoids, often revealing complex, pH-dependent oxidation mechanisms. researchgate.net For 3',6-diamino-7-hydroxyflavone, these techniques would be expected to provide high-resolution voltammograms, allowing for the sensitive detection and characterization of its oxidation processes. The peak potentials observed in DPV and SWV would correspond to the oxidation of the amino and hydroxyl moieties.

Investigation of Metal Ion Interactions via Electrochemistry

The interaction of flavonoids with metal ions is a significant area of research due to the potential for forming complexes with enhanced biological activities. nih.govresearchgate.net Electrochemical methods are valuable tools for investigating these interactions. The binding of a metal ion to a flavonoid can cause shifts in the oxidation and reduction potentials of the flavonoid, providing evidence of complex formation. researchgate.net

Flavonoids can act as chelating agents, with common binding sites including the 3-hydroxyl and 4-carbonyl groups, the 5-hydroxyl and 4-carbonyl groups, and adjacent hydroxyl groups on the B-ring. researchgate.netmdpi.com The coordination of a metal ion to a flavonoid is often pH-dependent, as deprotonation of the hydroxyl groups facilitates metal binding. researchgate.netmdpi.com For 3',6-diamino-7-hydroxyflavone, the amino and hydroxyl groups would be potential sites for metal ion coordination. Electrochemical studies, such as cyclic voltammetry, performed in the presence and absence of various metal ions could elucidate the nature of these interactions. Changes in the voltammetric profile, such as the appearance of new peaks or shifts in existing peak potentials, would indicate the formation of a flavonoid-metal complex. These studies can provide insights into the stoichiometry and stability of the resulting complexes.

pH-Dependent Electrochemical Behavior

The electrochemical behavior of flavonoids is often strongly dependent on the pH of the solution. nih.gov This is because the protonation/deprotonation of the hydroxyl groups significantly influences the ease of oxidation. nih.gov Generally, as the pH increases, the oxidation potentials of flavonoids shift to less positive values, indicating that oxidation becomes easier in more alkaline conditions. nih.gov This is attributed to the deprotonation of the hydroxyl groups, which increases their electron-donating ability. nih.gov

Based on a comprehensive search of available scientific literature, there are no specific computational chemistry or molecular modeling studies published for the compound "3',6-Diamino-7-hydroxyflavone" that align with the detailed outline provided. Research using methods such as Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), or molecular docking simulations targeting proteins like Bcl-2, CREB, Keap1-Nrf2, Tyrosinase, and EGFR has not been documented for this particular molecule.

The scientific community has conducted extensive computational research on the broader class of flavonoids, including various hydroxyflavone and aminoflavone derivatives, to understand their electronic properties and interactions with biological targets. However, the specific substitution pattern of 3',6-diamino-7-hydroxyflavone has not been the subject of the requested computational analyses in the accessible literature.

Therefore, it is not possible to provide the detailed, scientifically accurate content for each specified section and subsection as requested, due to the absence of research data for "3',6-Diamino-7-hydroxyflavone."

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing a detailed picture of their conformational dynamics and stability. For 3',6-Diamino-7-hydroxyflavone, MD simulations can elucidate how the molecule behaves in a biological environment, such as in aqueous solution or interacting with a protein.

In a typical MD simulation of 3',6-Diamino-7-hydroxyflavone, the molecule would be placed in a simulation box filled with solvent molecules, and the system's trajectory would be calculated by integrating Newton's laws of motion for every atom. This allows for the analysis of various parameters over time, including:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms from a reference structure over the course of the simulation. A stable RMSD indicates that the molecule has reached a stable conformation.

Root Mean Square Fluctuation (RMSF): RMSF quantifies the fluctuation of individual atoms or residues around their average positions. This helps to identify the more flexible and rigid regions of 3',6-Diamino-7-hydroxyflavone.

Radius of Gyration (Rg): Rg provides an indication of the compactness of the molecule. Changes in Rg can signify conformational changes, such as folding or unfolding.

Hydrogen Bonds: The formation and breaking of intramolecular and intermolecular hydrogen bonds are crucial for the stability and interaction of 3',6-Diamino-7-hydroxyflavone. MD simulations can track the dynamics of these bonds.

Interactive Data Table: Illustrative MD Simulation Parameters for a Flavonoid

The following table is a hypothetical representation of data that could be generated from an MD simulation of a flavonoid like 3',6-Diamino-7-hydroxyflavone to illustrate the type of insights gained.

| Simulation Time (ns) | RMSD (Å) | Rg (Å) | Number of Intramolecular H-Bonds |

| 0 | 0.00 | 3.50 | 2 |

| 10 | 1.25 | 3.45 | 3 |

| 20 | 1.30 | 3.48 | 2 |

| 30 | 1.28 | 3.46 | 3 |

| 40 | 1.32 | 3.47 | 2 |

| 50 | 1.31 | 3.45 | 3 |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. plos.org These models are built on the principle that the structure of a molecule dictates its activity and properties.

For 3',6-Diamino-7-hydroxyflavone, a QSAR study would involve a dataset of structurally similar flavonoids with known biological activities (e.g., enzyme inhibition, antioxidant capacity). Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be categorized as:

1D descriptors: Atom counts, molecular weight.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, surface area, volume.

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a mathematical model is developed that links the descriptors to the observed activity. This model can then be used to predict the activity of new or untested compounds like 3',6-Diamino-7-hydroxyflavone.

Similarly, QSPR models can be developed to predict various physicochemical properties of 3',6-Diamino-7-hydroxyflavone, such as its solubility, melting point, or lipophilicity (logP).

Research on other flavonoids has highlighted key structural features that influence their biological activities. For example, the presence and position of hydroxyl and amino groups are often crucial for antioxidant and anticancer effects. A QSAR model for a series of aminoflavones could reveal the quantitative impact of the amino groups at the 3' and 6 positions and the hydroxyl group at the 7 position on a specific biological endpoint.

Interactive Data Table: Hypothetical QSAR Descriptors for Flavonoid Derivatives

This table provides an example of the types of molecular descriptors that would be used in a QSAR study of flavonoids related to 3',6-Diamino-7-hydroxyflavone.

| Compound | Molecular Weight ( g/mol ) | LogP | Number of H-Bond Donors | Number of H-Bond Acceptors | Predicted Activity (IC50, µM) |

| Flavone (B191248) | 222.24 | 3.27 | 0 | 2 | 50.2 |

| 7-Hydroxyflavone (B191518) | 238.24 | 2.85 | 1 | 3 | 25.8 |

| 6-Aminoflavone (B1602494) | 237.26 | 2.76 | 1 | 2 | 30.1 |

| 3'-Aminoflavone | 237.26 | 2.76 | 1 | 2 | 28.5 |

| 3',6-Diamino-7-hydroxyflavone | 268.27 | 1.98 | 3 | 3 | (To be predicted) |

Future Research Directions and Translational Perspectives Academic Focus

Exploration of Novel Synthetic Pathways and Analog Design for Enhanced Activity

The development of efficient and versatile synthetic routes is paramount for the thorough investigation of 3',6-Diamino-7-hydroxyflavone and the generation of a library of structural analogs. While a direct synthetic pathway for this specific compound is not extensively documented, existing methodologies for the synthesis of related aminoflavones provide a solid foundation for future work.

A plausible synthetic strategy could involve a multi-step approach, drawing from established reactions in flavonoid chemistry. The synthesis of the flavone (B191248) backbone can be achieved through methods like the Baker-Venkataraman rearrangement or the Allan-Robinson reaction. The introduction of the amino groups at the 3' and 6 positions would likely require the regioselective nitration of the flavone core, followed by reduction of the nitro groups to amines. For instance, the synthesis of 6-aminoflavones has been successfully achieved through the reduction of a precursor 6-nitroflavone. nih.govresearchgate.net Similarly, the introduction of an amino group at the 3'-position on the B-ring can be accomplished by the reduction of a corresponding nitro-substituted precursor. mdpi.com The 7-hydroxy group can either be protected during these steps or introduced at a later stage.

The design and synthesis of analogs of 3',6-Diamino-7-hydroxyflavone is a crucial step towards understanding its structure-activity relationships (SAR) and optimizing its potential therapeutic effects. The amino and hydroxyl groups offer prime sites for chemical modification.

Table 1: Potential Analogs of 3',6-Diamino-7-hydroxyflavone and Their Research Rationale

| Analog Type | Modification Strategy | Rationale for Synthesis and Biological Evaluation |

| N-acylated derivatives | Acylation of the 3'- and/or 6-amino groups with various acyl chlorides or anhydrides. | To investigate the influence of lipophilicity and hydrogen bonding capacity on cell permeability and target engagement. |

| N-alkylated derivatives | Alkylation of the amino groups. | To probe the steric and electronic requirements of the binding pocket of potential biological targets. |

| O-glycosylated derivatives | Glycosylation of the 7-hydroxy group. | To potentially improve solubility, bioavailability, and modulate the pharmacokinetic profile. |

| Halogenated derivatives | Introduction of halogen atoms (F, Cl, Br) at various positions on the flavone scaffold. | To enhance binding affinity and metabolic stability. |

| Heterocyclic hybrids | Fusion of heterocyclic rings to the flavone structure. | To explore novel chemical space and potentially discover new biological activities. |

By systematically synthesizing and evaluating these analogs, researchers can build a comprehensive SAR profile, which will be instrumental in the rational design of more potent and selective derivatives.

In-depth Mechanistic Elucidation of Biological Activities at the Subcellular Level

The presence of amino groups in flavonoids has been shown to be capable of sustaining or even enhancing their biological activities when compared to their hydroxylated counterparts. mdpi.com Aminoflavones have demonstrated a range of pharmacological effects, including anticancer and neuroprotective properties. mdpi.comnih.gov Future research into 3',6-Diamino-7-hydroxyflavone should aim to unravel its specific subcellular mechanisms of action.

Based on the activities of structurally related aminoflavones, several potential mechanisms warrant investigation:

Induction of Apoptosis in Cancer Cells: Some aminoflavones have been shown to induce apoptosis in breast cancer cells by generating reactive oxygen species (ROS) and causing oxidative DNA damage. nih.gov Investigating the pro-apoptotic potential of 3',6-Diamino-7-hydroxyflavone in various cancer cell lines, and elucidating the downstream signaling pathways involved (e.g., caspase activation, mitochondrial dysfunction), would be a key area of research.

Modulation of Cellular Signaling Pathways: Flavonoids are known to interact with numerous protein kinases and other signaling molecules. A synthetic homoisoflavanone, for example, has been found to inhibit angiogenesis by blocking TNF-α and VEGF-mediated pathways. nih.gov High-throughput screening of 3',6-Diamino-7-hydroxyflavone against a panel of kinases and other key signaling proteins could reveal its primary molecular targets.

Neuroprotective Effects: 6-aminoflavone (B1602494) has been reported to exhibit relaxant activity through calcium channel blockade and to mitigate oxidative stress and neuroinflammation. mdpi.com Given the prevalence of oxidative stress in neurodegenerative diseases, exploring the potential of 3',6-Diamino-7-hydroxyflavone to protect neuronal cells from oxidative damage and neuroinflammation is a promising research direction.

Integration with Advanced Biological Systems for Mechanistic Study (e.g., in vitro co-culture models, organoids)

To bridge the gap between traditional 2D cell culture and in vivo studies, the use of advanced biological systems such as organoids and co-culture models is essential for a more physiologically relevant assessment of 3',6-Diamino-7-hydroxyflavone.

Organoid Models: Organoids, three-dimensional self-organizing structures derived from stem cells, can mimic the architecture and function of various organs. facellitate.comresearchgate.netnews-medical.netnih.gov Their application in the study of 3',6-Diamino-7-hydroxyflavone offers several advantages:

Patient-Derived Cancer Organoids: Testing the efficacy of this compound on organoids derived from individual patients' tumors would provide valuable insights into its potential as a personalized cancer therapy. researchgate.net

Liver Organoids: These can be used to investigate the metabolism and potential hepatotoxicity of the compound in a human-relevant system, which is a critical step in preclinical drug development. nih.gov

Intestinal Organoids: These models can be employed to study the absorption and metabolism of 3',6-Diamino-7-hydroxyflavone in the gut, providing crucial data on its oral bioavailability. researchgate.net

Co-culture Models: Co-culture systems, which involve the cultivation of two or more different cell types together, can simulate the complex cellular interactions that occur within tissues. researchgate.netnih.govnih.govmdpi.com

Tumor-Immune Cell Co-cultures: Investigating the effects of 3',6-Diamino-7-hydroxyflavone in a co-culture of cancer cells and immune cells (e.g., T cells, macrophages) can reveal its potential immunomodulatory properties and its ability to enhance anti-tumor immunity.

Hepatocyte and Non-parenchymal Cell Co-cultures: These models can provide a more accurate prediction of hepatic drug metabolism and potential drug-drug interactions compared to monocultures of hepatocytes. mdpi.com

Development of Advanced Analytical Techniques for Detection and Characterization

The development of robust and sensitive analytical methods is a prerequisite for the comprehensive study of 3',6-Diamino-7-hydroxyflavone, from its chemical characterization to its pharmacokinetic and pharmacodynamic profiling. A suite of advanced analytical techniques will be necessary for this purpose. tezu.ernet.inresearchgate.netiaea.orgselectscience.netrti.org

Table 2: Advanced Analytical Techniques for the Study of 3',6-Diamino-7-hydroxyflavone

| Technique | Application | Rationale |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification in biological matrices. | A versatile and widely used technique for the separation and quantification of small molecules. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of metabolites, pharmacokinetic studies. | Provides high sensitivity and specificity for the detection and structural elucidation of the parent compound and its metabolites. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives or degradation products. | Useful for specific applications where derivatization can enhance volatility and detection. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation of the parent compound and its synthetic analogs. | Provides detailed information about the chemical structure and stereochemistry. |

| X-ray Crystallography | Determination of the three-dimensional structure. | Essential for understanding the precise spatial arrangement of atoms and for structure-based drug design. |

Future efforts should focus on the validation of these methods according to international guidelines to ensure their accuracy, precision, and reliability for use in preclinical and potentially clinical studies.

Application of Artificial Intelligence and Machine Learning in Flavonoid Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development, and their application to the study of 3',6-Diamino-7-hydroxyflavone holds immense potential. cas.orgnih.govacs.orgnih.govdovepress.com

Predictive Modeling: AI algorithms can be trained on large datasets of known flavonoids and their biological activities to predict the potential therapeutic targets and pharmacological properties of 3',6-Diamino-7-hydroxyflavone. This can help to prioritize experimental studies and focus resources on the most promising avenues of research.

De Novo Design of Analogs: Generative AI models can be used to design novel analogs of 3',6-Diamino-7-hydroxyflavone with improved potency, selectivity, and pharmacokinetic properties. nih.gov These in silico designed compounds can then be synthesized and tested, accelerating the drug discovery pipeline.

Analysis of High-Content Screening Data: AI-powered image analysis can be used to analyze data from high-content screening assays, providing a more nuanced understanding of the compound's effects on cellular morphology and function.

'Omics' Data Analysis: Machine learning algorithms are adept at identifying patterns in large and complex 'omics' datasets (genomics, proteomics, metabolomics). This can be leveraged to understand the systems-level effects of 3',6-Diamino-7-hydroxyflavone and to identify potential biomarkers of its activity.

The integration of these computational approaches with traditional experimental research will undoubtedly accelerate the exploration of 3',6-Diamino-7-hydroxyflavone's therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.